1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone
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Overview
Description
The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone is a complex organic molecule often studied for its potential applications in various scientific fields. Its structure includes a tetrazole ring, a chlorophenyl group, a piperazine ring, and a methoxyethanone moiety. The distinct arrangement of these functional groups confers unique chemical properties and reactivity to the compound.
Scientific Research Applications
Chemistry
The compound is studied for its unique reactivity and potential use as a precursor for more complex molecules in synthetic chemistry.
Biology
In biological studies, this compound may be used as a probe to investigate cellular mechanisms and interactions involving its functional groups.
Medicine
Industry
Industrial applications could include its use as an intermediate in the synthesis of other valuable chemical products or as a component in specialized materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone typically involves multiple steps:
Tetrazole Formation: : The tetrazole ring is often formed via [3+2] cycloaddition reaction between hydrazoic acid and an appropriate nitrile.
Piperazine Modification: : Piperazine is typically modified by introducing a methoxyethanone group through nucleophilic substitution reactions.
Final Assembly: : The chlorophenyl group is introduced via coupling reactions using palladium-catalyzed cross-coupling or similar methodologies.
Industrial Production Methods
Industrial-scale synthesis of this compound would likely involve optimization of each synthetic step to maximize yield and efficiency while minimizing costs and waste. Continuous flow chemistry and advanced catalysis techniques may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:
Oxidation: : The methoxyethanone group can be oxidized to carboxylic acid derivatives.
Reduction: : The nitro groups can be reduced to amines.
Substitution: : The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic media.
Reduction: : Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: : Nucleophiles such as sodium alkoxides or amines under appropriate conditions.
Major Products Formed
Oxidation: : Carboxylic acids and derivatives.
Reduction: : Amines and other hydrogenated products.
Substitution: : Various substituted phenyl derivatives, depending on the nucleophile used.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone exerts its effects depends on its interactions with specific molecular targets. Potential targets include enzymes or receptors that recognize its tetrazole or chlorophenyl groups. The pathways involved could include inhibition of enzyme activity or modulation of receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-tetrazole: : Shares the tetrazole and chlorophenyl groups but lacks the piperazine and methoxyethanone moieties.
1-(4-methoxyphenyl)-tetrazole: : Similar structural framework with a methoxy group instead of a chlorine atom.
Piperazine derivatives: : Many piperazine compounds with various substituents can serve as functional analogs.
Properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN6O2/c1-24-11-15(23)21-8-6-20(7-9-21)10-14-17-18-19-22(14)13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYAIKTWLVBKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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